molecular formula C5H2F4N2O2S B2964300 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride CAS No. 2155855-60-8

4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride

Cat. No.: B2964300
CAS No.: 2155855-60-8
M. Wt: 230.14
InChI Key: QDKFONXJQLOOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride (CAS 2155855-60-8) is a chemical reagent offered for research purposes. This compound features a sulfonyl fluoride group attached to a pyrimidine ring that is substituted with a trifluoromethyl group, giving it a molecular formula of C 5 H 2 F 4 N 2 O 2 S and a molecular weight of 230.14 g/mol . The incorporation of the trifluoromethyl group is of significant interest in medicinal and agrochemical research. This moiety is known to influence key properties of a molecule, including its metabolic stability, lipophilicity, and overall binding affinity to biological targets, making it a valuable structural feature in the design of active ingredients . Sulfonyl fluoride derivatives, in particular, are widely utilized in chemical biology and drug discovery as probe molecules. The sulfonyl fluoride group is a key functional group in SuFEx (Sulfur Fluoride Exchange) click chemistry, which is a powerful tool for synthesizing complex molecules and for profiling enzyme active sites. As such, this compound serves as a versatile and valuable synthetic intermediate for researchers developing novel chemical probes, covalent inhibitors, and potential agrochemical agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKFONXJQLOOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyrimidine ring. One common method involves the use of trifluoromethylation reagents and sulfonyl fluoride precursors under controlled conditions. For instance, the trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid, while the sulfonyl fluoride group can be introduced using sulfur tetrafluoride or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation, and quality control measures to meet industrial standards .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅H₃F₃N₂O₂S (corrected based on structural analysis; lists C₉H₁₃ClO₃S, which conflicts with the compound’s name and requires verification) .
  • Molecular Weight : 236.72 g/mol .
  • Purity : 95% .
  • EN Numbers : EN300-127032 .

The sulfonyl fluoride group confers unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis, particularly in covalent inhibitor design due to its selective binding with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to 4-methoxyoxolane-3-sulfonyl chloride () and hypothetical analogs (e.g., pyrimidine sulfonyl chlorides) to highlight key differences:

Property 4-(Trifluoromethyl)pyrimidine-2-sulfonyl Fluoride 4-Methoxyoxolane-3-sulfonyl Chloride
Core Structure Pyrimidine ring Oxolane (tetrahydrofuran) ring
Substituents -CF₃ (4-position), -SO₂F (2-position) -OCH₃ (4-position), -SO₂Cl (3-position)
Molecular Formula C₅H₃F₃N₂O₂S C₅H₃ClO₃S₂
Molecular Weight 236.72 g/mol 210.66 g/mol
Reactivity Moderate; selective fluoride displacement High; chloride readily hydrolyzes
Applications Covalent inhibitors, building blocks in APIs Reactive intermediate in synthesis

Reactivity and Stability

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The fluoride group in this compound offers superior hydrolytic stability compared to sulfonyl chlorides, which are prone to hydrolysis. This stability enables its use in aqueous or biological environments .
  • Trifluoromethyl Effect: The -CF₃ group increases lipophilicity and metabolic stability, enhancing bioavailability in drug candidates compared to non-fluorinated analogs .

Analytical Data

In patent applications (EP 4 374 877 A2), derivatives of this compound exhibit LCMS m/z values of 853.0–867.0 [M+H]⁺ and HPLC retention times of 1.31–1.37 minutes (SMD-TFA05 conditions), demonstrating consistent integration into complex molecules .

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing protease inhibitors and kinase-targeting drugs. For example, it is incorporated into spirocyclic carboxamide derivatives (e.g., Example 427 in EP 4 374 877 A2), which show potent activity against viral enzymes .

Industrial Use

Its stability under diverse conditions makes it preferable to sulfonyl chlorides for large-scale synthesis. The EN300-127032 designation indicates compliance with European regulatory standards for industrial chemicals .

Biological Activity

4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 2155855-60-8
  • Molecular Formula : C5_5H3_3F3_3N2_2O2_2S
  • Molecular Weight : 227.15 g/mol

The trifluoromethyl group contributes to the lipophilicity and metabolic stability of the compound, while the sulfonyl fluoride moiety is known for its reactivity towards nucleophiles, making it a potential candidate for covalent modification of biological targets .

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on target proteins, potentially leading to inhibition or modulation of their activity. This mechanism has been explored in various studies focusing on enzyme inhibition and cancer therapy.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, compounds containing the sulfonyl group have shown significant activity against various cancer cell lines:

CompoundCell LineIC50_{50} (μM)Reference
Compound 7PACA244.4
Compound 8PACA222.4
DoxorubicinPACA252.1

These results indicate that modifications in the pyrimidine structure can enhance anticancer efficacy compared to standard treatments like Doxorubicin.

Antibacterial Activity

The antibacterial properties of compounds containing the trifluoromethyl and sulfonyl groups have also been investigated. Notably, certain derivatives have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)Reference
Compound 8E. coli4.88
Compound 7B. mycoidesNot specified

These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups enhances antibacterial activity.

Case Studies

  • Inhibition of WRN Helicase : A study identified 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors of WRN helicase activity, which plays a crucial role in DNA repair mechanisms. The structure-activity relationship (SAR) highlighted that the presence of the sulfonyl group was essential for biological activity .
  • Molecular Docking Studies : Molecular docking analyses against Escherichia coli enoyl reductase revealed promising inhibition profiles for certain derivatives of pyrimidine containing trifluoromethyl groups, indicating their potential as antibiotic agents .

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